N-[3-(dimethylamino)propyl]furan-2-carboxamide
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Overview
Description
N-[3-(dimethylamino)propyl]furan-2-carboxamide is an organic compound with the molecular formula C10H16N2O2 and a molecular weight of 196.25 g/mol . This compound is known for its unique structure, which includes a furan ring and a dimethylamino group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(dimethylamino)propyl]furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with 3-(dimethylamino)propylamine. The reaction is carried out under controlled conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH .
Chemical Reactions Analysis
Types of Reactions
N-[3-(dimethylamino)propyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used for substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
N-[3-(dimethylamino)propyl]furan-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(dimethylamino)propyl]furan-2-carboxamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the furan ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-[3-(dimethylamino)propyl]benzamide
- N-[3-(dimethylamino)propyl]thiophene-2-carboxamide
- N-[3-(dimethylamino)propyl]pyrrole-2-carboxamide
Uniqueness
N-[3-(dimethylamino)propyl]furan-2-carboxamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to its analogs with benzene, thiophene, or pyrrole rings. These properties can influence its reactivity, binding affinity, and overall biological activity .
Properties
Molecular Formula |
C10H16N2O2 |
---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
N-[3-(dimethylamino)propyl]furan-2-carboxamide |
InChI |
InChI=1S/C10H16N2O2/c1-12(2)7-4-6-11-10(13)9-5-3-8-14-9/h3,5,8H,4,6-7H2,1-2H3,(H,11,13) |
InChI Key |
YDKSRJRLMRWWIF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNC(=O)C1=CC=CO1 |
Origin of Product |
United States |
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